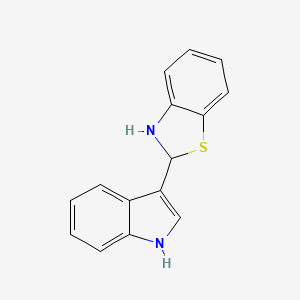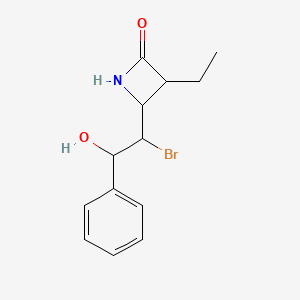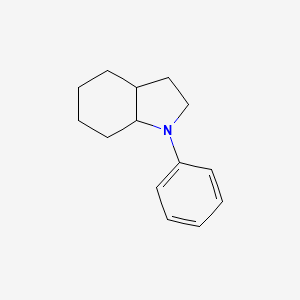
1-Phenyloctahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyloctahydro-1H-indole is a synthetic compound belonging to the indole family, which is known for its wide-ranging biological activity and significance in both natural and synthetic chemistry . The indole ring system is one of the most abundant and important heterocycles in nature, found in a diverse array of biologically significant natural compounds .
Preparation Methods
The synthesis of 1-Phenyloctahydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . This method is known for its efficiency and high yield. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Chemical Reactions Analysis
1-Phenyloctahydro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions often involve hydrogenation, which can be catalyzed by metals such as palladium.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various metal catalysts for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyloctahydro-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, influencing biological processes such as neurotransmission and cell signaling . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Phenyloctahydro-1H-indole can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth and development.
What sets this compound apart is its unique structure, which combines the indole ring with a phenyl group and an octahydro moiety, providing distinct chemical and biological properties .
Conclusion
This compound is a versatile and significant compound in the field of chemistry and biology. Its unique structure and wide range of applications make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
108897-19-4 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-phenyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-3,7-8,12,14H,4-6,9-11H2 |
InChI Key |
KERDVSZMAYWRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
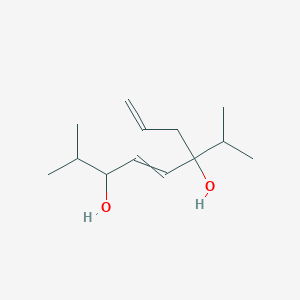
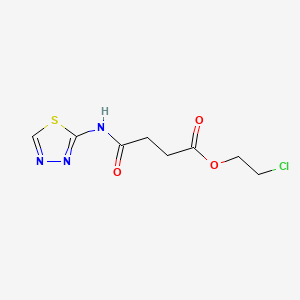
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
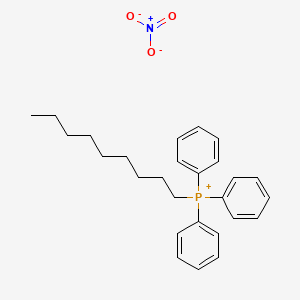
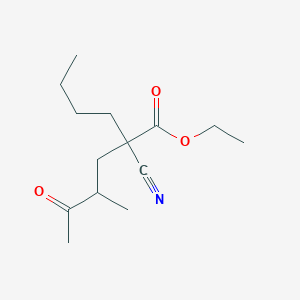
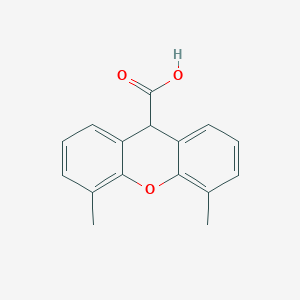
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
